

Application Notes and Protocols: Niobium Disulfide (NbS₂) in All-Solid-State Lithium Batteries

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Compound of Interest		
Compound Name:	Niobium sulfide	
Cat. No.:	B076460	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging applications of Niobium Disulfide (NbS₂) and its related compounds as both cathode and anode materials in all-solid-state lithium batteries (ASSLBs). The following sections detail the electrochemical performance, synthesis protocols, and fabrication of ASSLBs utilizing NbS₂-based materials, offering valuable insights for the development of next-generation energy storage solutions.

Niobium Sulfide as a Cathode Material in All-Solid-State Lithium Batteries

Recent research has highlighted the potential of niobium-based sulfides, particularly in amorphous and composite forms, as high-capacity cathode materials for ASSLBs. These materials can overcome some of the challenges associated with traditional cathode materials, such as low ionic conductivity and significant volume changes during cycling.

Performance of Amorphous Niobium Sulfide (a-NbS₄) Composite Cathode

A notable example is a nanocomposite cathode consisting of amorphous niobium tetrasulfide (a-NbS₄), Vapor Grown Carbon Fiber (VGCF), and a Li₇P₃S₁₁ solid electrolyte coating. This



composite structure enhances both electronic and ionic conductivity, leading to superior electrochemical performance.

Table 1: Electrochemical Performance of a-NbS4/VGCF@Li₇P₃S₁₁ Composite Cathode

Parameter	Value	Conditions
Initial Discharge Capacity	1043.25 mAh g ⁻¹	$0.1\mathrm{A}\mathrm{g}^{-1}$
Reversible Capacity	403.2 mAh g ⁻¹	After 500 cycles at 0.5 A g ⁻¹
Electronic Conductivity	$1.0 \times 10^{-1} \text{ S cm}^{-1}$	-
Ionic Conductivity	5.5 x 10 ⁻⁴ S cm ⁻¹	-

Experimental Protocols

This protocol describes a wet-chemical method followed by a coating process to synthesize the nanocomposite cathode material.

Materials:

- Niobium (V) chloride (NbCl₅)
- Sulfur powder (S)
- Vapor Grown Carbon Fiber (VGCF)
- Li₂S powder
- P₂S₅ powder
- Anhydrous organic solvent (e.g., acetonitrile)
- Argon gas (high purity)

Equipment:

· Glovebox with an argon atmosphere



- · Schlenk line
- Three-neck flask
- · Magnetic stirrer with heating mantle
- Centrifuge
- Vacuum oven
- Ball mill

Protocol:

- Synthesis of Amorphous NbS4/VGCF:
 - 1. Inside an argon-filled glovebox, dissolve a stoichiometric amount of NbCl₅ and an excess of sulfur powder in an anhydrous organic solvent in a three-neck flask.
 - 2. Disperse VGCF in the solution with vigorous stirring.
 - 3. Heat the mixture under reflux for several hours to facilitate the reaction and the formation of amorphous NbS₄ anchored on the VGCF. The exact temperature and time will depend on the solvent used and should be optimized.
 - 4. After cooling to room temperature, collect the resulting black powder by centrifugation.
 - 5. Wash the product multiple times with the anhydrous solvent to remove any unreacted precursors.
 - 6. Dry the a-NbS4/VGCF composite under vacuum.
- In-situ Coating with Li₇P₃S₁₁ Solid Electrolyte:
 - 1. Prepare the Li₇P₃S₁₁ solid electrolyte by high-energy ball milling of a stoichiometric mixture of Li₂S and P₂S₅ powders.



- 2. Disperse the dried a-NbS₄/VGCF composite in a solution containing the precursors for Li₇P₃S₁₁ or in a solvent where pre-synthesized Li₇P₃S₁₁ can be partially dissolved or suspended.
- 3. Employ a solution-based coating method, followed by a controlled solvent evaporation and a gentle heat treatment to form a uniform Li₇P₃S₁₁ coating on the nanocomposite surface. The coating thickness should be carefully controlled to be around 15% by weight.

Materials:

- a-NbS4/VGCF@Li7P3S11 composite cathode powder
- Sulfide solid electrolyte powder (e.g., Li₆PS₅Cl)
- Lithium metal foil (anode)
- · Carbon conductive additive (optional)

Equipment:

- · Hydraulic press
- Custom-made battery mold (e.g., PEEK)
- Galvanostat/Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

Protocol:

- Cathode Layer Preparation:
 - Mix the a-NbS₄/VGCF@Li₇P₃S₁₁ composite cathode powder with a sulfide solid electrolyte (e.g., Li₆PS₅Cl) in a typical weight ratio of 70:30 (cathode:electrolyte). A small amount of carbon conductive additive can be added if needed.
 - 2. Homogenize the mixture using a mortar and pestle or a brief ball milling step.
- Cell Assembly (Uniaxial Pressing):



- 1. Place approximately 100-150 mg of the sulfide solid electrolyte powder into the battery mold and press it at 120-150 MPa to form a dense separator layer.
- 2. Evenly spread the prepared cathode mixture onto one side of the electrolyte layer and press again at a higher pressure, typically 250-350 MPa, to ensure good contact.
- 3. Carefully place a piece of lithium metal foil on the other side of the electrolyte layer to serve as the anode and apply a lower pressure of 120-150 MPa.
- 4. Assemble the cell within a Swagelok-type cell or a similar setup, ensuring good contact with the current collectors. All assembly steps must be performed in an argon-filled glovebox.
- Electrochemical Testing:
 - 1. Perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.1C, 0.5C, 1C) within a defined voltage window (e.g., 1.0-3.0 V vs. Li/Li⁺).
 - Conduct Electrochemical Impedance Spectroscopy (EIS) measurements at different states
 of charge to analyze the interfacial and bulk resistances. The frequency range for EIS is
 typically from 1 MHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV).
 - 3. Cyclic voltammetry (CV) can also be performed at a slow scan rate (e.g., 0.1 mV/s) to investigate the electrochemical reaction mechanisms.

Niobium Disulfide as an Anode Material in All-Solid-State Lithium Batteries

The 2H polytype of NbS₂ has been identified as a promising anode material due to its unique layered structure that theoretically allows for the intercalation of a double layer of lithium ions, leading to a high specific capacity.

Performance of 2H-NbS₂ Anode

Theoretical calculations and experimental results have demonstrated the high lithium storage capacity of 2H-NbS₂.



Table 2: Electrochemical Performance of 2H-NbS2 Anode

Parameter	Theoretical Value	Experimental Value	Conditions
Specific Capacity (Pristine)	340.8 mAh g ⁻¹	~1130 mAh g $^{-1}$ (initial discharge)	C-rate of 0.05C
Specific Capacity (Oxidized)	681.6 mAh g ⁻¹	-	-
First Cycle Coulombic Efficiency	-	82.3%	C-rate of 0.05C
Voltage Window	-	0.012 - 2.7 V	-
Capacity Decay	-	~10% per cycle from the second cycle	-

Note: The higher experimental capacity is attributed to the presence of defects and a partially reversible conversion reaction.

Experimental Protocols

This protocol is based on a conventional solid-state synthesis method.

Materials:

- · Niobium powder
- Sulfur powder

Equipment:

- Quartz glass ampoules
- Muffle furnace
- Vacuum sealing system

Protocol:



- Mix stoichiometric amounts of niobium and sulfur powders. A slight excess of sulfur may be required to compensate for sulfur vapor pressure at high temperatures.
- Seal the powder mixture in a quartz glass ampoule under high vacuum.
- Place the ampoule in a muffle furnace and heat it to a specific temperature, which is crucial for obtaining the 2H phase. A narrow synthesis window around 950°C has been reported to favor the formation of 2H-NbS₂.
- Hold the temperature for an extended period (e.g., 72 hours) to ensure a complete reaction and crystallization.
- After the reaction, quench the ampoule in water to rapidly cool it down and preserve the desired 2H phase.
- Open the ampoule in a controlled environment (e.g., glovebox) to collect the 2H-NbS₂ powder.

Materials:

- 2H-NbS₂ powder (active material)
- Conductive carbon (e.g., Super P)
- Binder (e.g., PVDF)
- Solvent (e.g., NMP)
- Copper foil (current collector)

Equipment:

- Planetary mixer or magnetic stirrer
- Doctor blade coater
- Vacuum oven



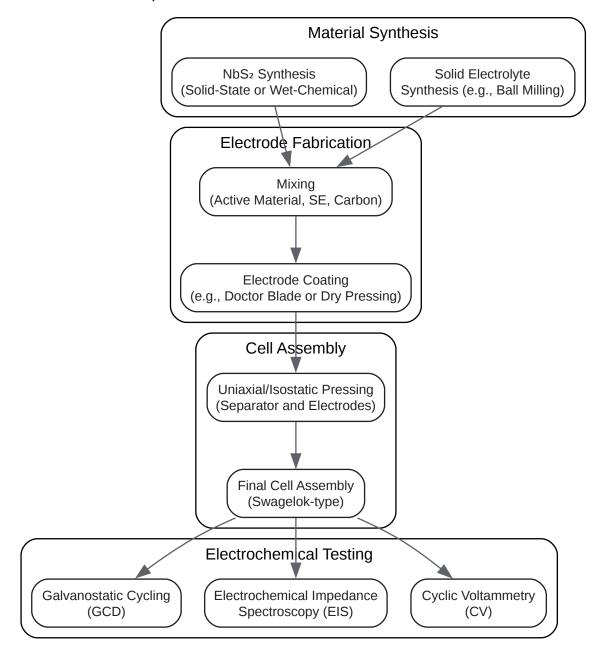
Protocol:

- Prepare a slurry by mixing 2H-NbS₂, conductive carbon, and PVDF binder in a weight ratio of approximately 8:1:1 in NMP solvent.
- Mix the components thoroughly until a homogeneous slurry is formed.
- Use a doctor blade coater to cast the slurry onto a copper foil with a controlled thickness.
- Dry the coated electrode in a vacuum oven at around 80-120°C for several hours to remove the solvent.
- · Cut the dried electrode into circular discs of the desired size for cell assembly.

Visualizations



Experimental Workflow for NbS2-based ASSLBs





Mechanism of Li Intercalation in 2H-NbS₂ Anode Pristine 2H-NbS₂ Li++e Single Layer Li Intercalation (LiNbS₂) Li++e Double Layer Li Intercalation

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Partially Reversible Conversion (Defect-mediated)

(Li₂NbS₂)

Further Lithiation

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